molecular formula C34H26ClN3O2S2 B11970627 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970627
M. Wt: 608.2 g/mol
InChI Key: ADIYEWSCSXBSJO-GTWSWNCMSA-N
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Description

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.

    Introduction of the pyrazole moiety: This involves the condensation of a hydrazine derivative with a 1,3-diketone.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site and modulates the activity of the target. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Pyrazoles: Compounds with a pyrazole ring but different functional groups.

Uniqueness

The uniqueness of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C34H26ClN3O2S2

Molecular Weight

608.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H26ClN3O2S2/c1-23(24-10-4-2-5-11-24)38-33(39)31(42-34(38)41)20-27-21-37(28-13-6-3-7-14-28)36-32(27)25-16-18-29(19-17-25)40-22-26-12-8-9-15-30(26)35/h2-21,23H,22H2,1H3/b31-20-

InChI Key

ADIYEWSCSXBSJO-GTWSWNCMSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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